C.I. Fluorescent Brightener 113
Overview
Description
Synthesis Analysis
The synthesis of fluorescent brighteners, including C.I. Fluorescent Brightener 113, often involves complex organic reactions that lead to the introduction of fluorescent groups into the compound's structure. A common method for synthesizing fluorescent carbon quantum dots, for example, includes solvothermal or hydrothermal methods, where precursors are subjected to high temperature and pressure in a solvent, leading to the formation of highly fluorescent particles with quantum yields up to 75% (Yuan et al., 2023).
Molecular Structure Analysis
The molecular structure of C.I. Fluorescent Brightener 113 contributes significantly to its fluorescent properties. The compound typically incorporates structures that facilitate the absorption of UV light and its re-emission as visible light. For carbon quantum dots (CQDs), their luminescent properties are attributed to their size, surface states, and edge states, which are influenced by the presence of functional groups such as carbonyl and hydroxyl groups (Wang et al., 2014).
Chemical Reactions and Properties
C.I. Fluorescent Brightener 113 undergoes chemical reactions that enhance its brightening capabilities. For instance, the functionalization of fluorescent carbon nanoparticles can significantly improve their quantum yield and stability, making them more effective as brighteners (Chandra et al., 2011). The introduction of specific functional groups through chemical reactions can also alter the compound's solubility, photostability, and fluorescent intensity.
Physical Properties Analysis
The physical properties of C.I. Fluorescent Brightener 113, such as solubility, crystallinity, and quantum yield, play a crucial role in its application and effectiveness. The synthesis process can be optimized to produce particles with desired sizes, as seen in the production of CQDs, which can emit bright photoluminescence with a quantum yield of 31.6% (Liang et al., 2013).
Chemical Properties Analysis
The chemical properties of C.I. Fluorescent Brightener 113, including its reactivity with other substances, pH sensitivity, and photostability, determine its suitability for various applications. The presence of specific functional groups can enhance the compound's selectivity and sensitivity to particular ions or molecules, as demonstrated by the selective detection capabilities of some fluorescent carbon quantum dots (Murugan et al., 2019).
Scientific Research Applications
Anti-Fraud Markers in Printing Inks : C.I. Fluorescent Brightener 113, along with another derivative, has been used as an “antifraud marker” in water-based disperse ink-jet inks. This application helps in monitoring ink stability and compatibility with other ink constituents (Karanikas, Nikolaidis, & Tsatsaroni, 2012).
Calcium Ion Indicators in Biochemical Studies : Although not directly related to C.I. Fluorescent Brightener 113, similar compounds have been used in the development of fluorescent indicators for studying the role of cytosolic free Ca2+ in physiological processes (Grynkiewicz, Poenie, & Tsien, 1985).
Applications in Carbon Quantum Dots (CQDs) : Research on carbon quantum dots, which exhibit fluorescent properties, has been extensive. CQDs are used in chemical sensing, biosensing, bioimaging, nanomedicine, photocatalysis, and electrocatalysis. These applications highlight the potential of fluorescent materials in various scientific and technological fields (Lim, Shen, & Gao, 2015).
Photoinitiators for Free Radical Photopolymerizations : Commercially available fluorescent brighteners, including compounds similar to C.I. Fluorescent Brightener 113, have been investigated as photoinitiators for polymerization under LED light irradiation (Zuo et al., 2016).
Biomedical and Optoelectronic Applications : Fluorescent carbon dots, similar in properties to C.I. Fluorescent Brightener 113, are used in bioimaging, cancer therapy, light emitting diodes, and solar energy conversion. These applications demonstrate the versatility of fluorescent materials in both medicine and technology (Yuan et al., 2016).
Spore Germination Studies : Research has explored the use of brighteners like C.I. Fluorescent Brightener 113 in increasing the percentage of spore germination, expanding the potential applications of these compounds in biological systems (Darken & Swift, 1964).
Safety And Hazards
According to the safety data sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Fluorescence-based visualization techniques are important tools to understand cell wall assemblies . The field might be inspired by advances in the biomedical and general cell biology fields . Better knowledge of the plant cells, cell walls, and whole tissue is essential for bioengineering efforts and for designing efficient strategies of industrial deconstruction of the cell wall-derived biomass and its saccharification .
properties
IUPAC Name |
disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBLHYOQMVXSEM-LLIZZRELSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N12Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Fluorescent Brightener 113 | |
CAS RN |
12768-92-2 | |
Record name | Blankophor BA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Fluorescent Brightener 113 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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